rac Atomoxetine Hydrochloride
Overview
Description
“N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is a compound that is active at a novel site on receptor-operated calcium channels . It is useful for the treatment of neurological disorders and diseases . Its molecular formula is C17H22ClNO and it has a molar mass of 291.82 .
Molecular Structure Analysis
The molecular structure of “N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is represented by the molecular formula C17H22ClNO . The molecular weight of the compound is 291.8 g.Scientific Research Applications
Synthesis and Labeling
- N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride has been used in the synthesis of carbon-14 labeled isotopomers for pharmaceutical research, particularly as a potent inhibitor of the presynaptic norepinephrine transporter. This process involved complex chemical reactions like Stille coupling and asymmetric reduction (Kuo, Clodfelter, & Wheeler, 2004).
Pharmacokinetics and Metabolism
- Studies on the disposition and metabolism of atomoxetine hydrochloride (a form of N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride) in animals, like Fischer 344 rats and beagle dogs, have been conducted to understand its pharmacokinetics. These studies revealed insights into its absorption, metabolism, and excretion patterns (Mattiuz et al., 2003).
Radiopharmaceutical Research
- The compound has been labeled with fluorine-18 for use in Positron Emission Tomography (PET) studies, indicating its application in radiopharmaceutical research. This research is significant for developing diagnostic tools and treatments for various illnesses (Hammadi & Crouzel, 1993).
Enantioselective Synthesis
- Enantioselective synthesis processes have been developed for creating specific isomers of related compounds, showing the importance of this compound in advanced chemical synthesis techniques (Wheeler, 1992).
Role in Drug Metabolism
- The role of cytochrome P450 2D6 in the metabolism of atomoxetine hydrochloride has been explored, highlighting the compound's significance in understanding genetic variations in drug metabolism and pharmacogenetics (Sauer et al., 2003).
Safety and Hazards
“N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is harmful if swallowed and causes serious eye damage . It may cause drowsiness or dizziness and may cause damage to organs (Liver) through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Rac Atomoxetine Hydrochloride, also known as LY 135252 or N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride, is a potent and selective inhibitor of the norepinephrine transporter (NET) . This compound prevents the reuptake of norepinephrine throughout the brain and inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .
Mode of Action
The mode of action of Atomoxetine involves its interaction with the norepinephrine transporter. By inhibiting the reuptake of norepinephrine, Atomoxetine increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine signaling . This results in improved symptoms of attention deficit hyperactivity disorder (ADHD), including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Biochemical Pathways
Atomoxetine affects several biochemical pathways. Primarily, it inhibits the presynaptic norepinephrine transporter, preventing the reuptake of norepinephrine throughout the brain . This leads to an increase in norepinephrine and dopamine within the prefrontal cortex .
Pharmacokinetics
Atomoxetine has high aqueous solubility and biological membrane permeability, facilitating its rapid and complete absorption after oral administration . Its absolute oral bioavailability ranges from 63 to 94%, governed by the extent of its first-pass metabolism . Atomoxetine is primarily metabolized by the polymorphically expressed enzyme cytochrome P450 2D6 (CYP2D6) . This results in two distinct populations: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .
Result of Action
The molecular and cellular effects of Atomoxetine’s action primarily involve the modulation of neurotransmitter dynamics in the brain. By inhibiting the reuptake of norepinephrine, Atomoxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing norepinephrine signaling . This results in improved symptoms of ADHD .
Action Environment
The action, efficacy, and stability of Atomoxetine can be influenced by various environmental factors. The drug’s metabolism can be affected by the individual’s genetic makeup, specifically the polymorphism of the cyp2d6 enzyme . This can lead to variations in the drug’s efficacy and side effects among different individuals .
Properties
IUPAC Name |
N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338057 | |
Record name | N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82857-40-7 | |
Record name | Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82857-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY 135252 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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